![molecular formula C19H16ClN3O4 B2610063 N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide CAS No. 1396684-25-5](/img/structure/B2610063.png)
N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
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Description
N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide, commonly referred to as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Molecular Structure
Studies involving compounds with oxalamide groups, such as the one described, often focus on their synthesis and the unique structural characteristics these molecules exhibit. For example, research by Wang et al. (2016) on N,N'-bis(substituted)oxamide compounds highlights the intricate molecular structures and supramolecular interactions these compounds can form, which could be of interest for designing molecules with specific physical or chemical properties (Chang Wang et al., 2016).
Chemical Sensing and Chemosensors
Compounds containing oxalamide structures and related functionalities have been investigated for their potential in chemical sensing applications. Ma et al. (2013) discussed novel anion sensors that incorporate phenolic hydroxyl and 1,3,4-oxadiazole groups, demonstrating their utility in detecting fluoride ions through spectroscopic and colorimetric methods (Jiantao Ma et al., 2013). This suggests that compounds like N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide could be explored for similar sensor applications.
Biological Activity and Drug Design
The structural elements present in the compound of interest are often found in molecules with significant biological activities. For instance, the research into bis(indenyl)zirconium derivatives by Dreier et al. (2001) provides insights into how specific structural features can influence the dynamic behavior of metal-organic complexes, potentially relevant for catalysis or drug design (T. Dreier et al., 2001).
Pharmacological Profiles
Compounds with complex structures, including those similar to N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide, are often studied for their pharmacological profiles. Research on novel 5-HT2A receptor inverse agonists by Vanover et al. (2006) illustrates the exploration of intricate molecules for potential therapeutic applications, particularly in psychiatric disorders (K. Vanover et al., 2006).
properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-13-6-5-12(10-21)15(9-13)23-18(25)17(24)22-11-19(26)7-8-27-16-4-2-1-3-14(16)19/h1-6,9,26H,7-8,11H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBRZXFVNOKGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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